molecular formula C9H9NO2 B020854 1-Allyl-2-nitro-benzene CAS No. 103441-67-4

1-Allyl-2-nitro-benzene

Cat. No. B020854
M. Wt: 163.17 g/mol
InChI Key: OALFDWPAELOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-nitrobenzene is a chemical compound with the molecular formula C9H9NO2. It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .


Synthesis Analysis

The synthesis of 1-Allyl-2-nitrobenzene can be achieved through various methods. One such method involves the use of silver nanoparticles as an effective catalyst for the reduction process of nitrobenzene derivatives . Another method involves the reaction of 1-allyl-2-bromobenzene derivatives with internal alkynes using a hydrazone–palladium catalyst system .


Molecular Structure Analysis

The molecular structure of 1-Allyl-2-nitrobenzene consists of a benzene ring substituted with an allyl group and a nitro group . The substituent effect of the nitro group on the electronic system of benzene has been investigated using quantitative Kohn–Sham molecular orbital theory and a corresponding energy decomposition analysis .


Chemical Reactions Analysis

1-Allyl-2-nitrobenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups, such as nitro, can enhance the rate of substitution .


Physical And Chemical Properties Analysis

1-Allyl-2-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 238.7±9.0 °C at 760 mmHg, and a flash point of 96.8±11.5 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • In the context of organic synthesis, "1-Allyl-2-nitro-benzene" derivatives can be generated through indium-mediated allylation of nitro groups on nitrobenzene derivatives in aqueous media. This process results in the production of N,N-diallylated and N,O-diallylated products, with crotyl bromide as an effective method for this reaction (Kang et al., 2001). Additionally, allylic nitro compounds can undergo [2,3]-sigmatropic rearrangement in specific conditions, yielding rearranged alcohols and carbonyl compounds, with potential applications in the one-pot formation of allylic alcohols (Dumez et al., 1999).

  • In the field of medicinal chemistry, the synthesized compounds derived from "1-Allyl-2-nitro-benzene" show significant antiproliferative activity against various cancer cell lines. Compounds such as 4a, 5a, 5b, 5d, 5e, and 5g demonstrate notable cytotoxicity (Taia et al., 2020).

  • In materials science, a molecular electronic device using a molecule related to "1-Allyl-2-nitro-benzene" exhibits negative differential resistance and a large on-off ratio. This characteristic enables high-speed switching and high-power electronic applications, suggesting the potential of this compound in advanced electronic materials (Chen et al., 1999).

properties

IUPAC Name

1-nitro-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALFDWPAELOMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478072
Record name Benzene,1-nitro-2-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-nitro-benzene

CAS RN

103441-67-4
Record name 1-Nitro-2-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103441-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene,1-nitro-2-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-2-nitro-benzene
Reactant of Route 2
Reactant of Route 2
1-Allyl-2-nitro-benzene
Reactant of Route 3
Reactant of Route 3
1-Allyl-2-nitro-benzene
Reactant of Route 4
Reactant of Route 4
1-Allyl-2-nitro-benzene
Reactant of Route 5
Reactant of Route 5
1-Allyl-2-nitro-benzene
Reactant of Route 6
Reactant of Route 6
1-Allyl-2-nitro-benzene

Citations

For This Compound
1
Citations
J Smirnova, D Wöll, W Pfleiderer… - Helvetica chimica …, 2005 - Wiley Online Library
… The synthesis of 16b started from 1-allyl-2-nitro-benzene (18), which was prepared according to Sapountzis and Knochel [32]. Compound 18 was treated with paraformaldehyde in the …
Number of citations: 40 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.